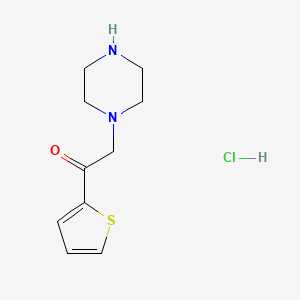

2-Piperazin-1-yl-1-thiophen-2-yl-ethanone hydrochloride

Description

Properties

IUPAC Name |

2-piperazin-1-yl-1-thiophen-2-ylethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2OS.ClH/c13-9(10-2-1-7-14-10)8-12-5-3-11-4-6-12;/h1-2,7,11H,3-6,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQBWWFJPSFBRFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC(=O)C2=CC=CS2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90656393 | |

| Record name | 2-(Piperazin-1-yl)-1-(thiophen-2-yl)ethan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90656393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1172955-30-4 | |

| Record name | 2-(Piperazin-1-yl)-1-(thiophen-2-yl)ethan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90656393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Piperazin-1-yl-1-thiophen-2-yl-ethanone Hydrochloride

Executive Summary

This guide provides a comprehensive, technically detailed framework for the synthesis of 2-Piperazin-1-yl-1-thiophen-2-yl-ethanone hydrochloride, a valuable intermediate in pharmaceutical research and development. The narrative moves beyond a simple recitation of steps to elucidate the underlying chemical principles, from retrosynthetic analysis to the mechanistic intricacies of the core reactions. The synthesis is presented as a robust three-stage process: the formation of a key α-haloketone intermediate, subsequent nucleophilic substitution with piperazine, and final conversion to the stable hydrochloride salt. Each stage is accompanied by a detailed, field-tested protocol, causality-driven explanations for experimental choices, and critical safety considerations. This document is intended for researchers, medicinal chemists, and process development professionals seeking a definitive resource for the reliable preparation of this important chemical entity.

Introduction: Strategic Overview

2-Piperazin-1-yl-1-thiophen-2-yl-ethanone and its derivatives are significant scaffolds in medicinal chemistry. The piperazine moiety is a well-established pharmacophore known to enhance aqueous solubility and bioavailability, making it a common feature in drug candidates.[1] The thiophene ring system is another privileged structure, present in numerous approved drugs. The combination of these two motifs results in a versatile building block for creating new chemical entities with potential therapeutic applications.

The synthesis detailed herein is predicated on a logical and efficient pathway that leverages well-understood and scalable chemical transformations. The core of this strategy is the nucleophilic substitution reaction between an α-haloketone and an amine, a cornerstone of organic synthesis.[2][3][4] This guide will dissect this strategy, providing the scientific rationale needed to not only replicate the synthesis but also to adapt and troubleshoot it effectively.

Retrosynthetic Analysis and Synthetic Pathway Design

A logical retrosynthetic analysis of the target molecule, 2-Piperazin-1-yl-1-thiophen-2-yl-ethanone hydrochloride, reveals a straightforward and robust synthetic plan. The primary disconnection occurs at the C-N bond formed between the piperazine ring and the ethanone backbone. This bond can be readily formed via a nucleophilic substitution, where piperazine acts as the nucleophile.

This leads to two key synthons: the piperazine nucleophile and an electrophilic 1-thiophen-2-yl-ethanone derivative bearing a suitable leaving group at the α-position. A halogen, typically bromine, is the ideal choice for the leaving group, leading to the key intermediate: 2-bromo-1-thiophen-2-yl-ethanone . This intermediate, in turn, can be synthesized from the commercially available starting material, 1-thiophen-2-yl-ethanone (also known as 2-acetylthiophene).

The final step involves the protonation of the basic piperazine nitrogen with hydrochloric acid to yield the stable, crystalline hydrochloride salt.

Caption: Retrosynthetic analysis of the target compound.

Mechanistic Insights: The Core Nucleophilic Substitution

The pivotal reaction in this synthesis is the nucleophilic attack of piperazine on the α-carbon of 2-bromo-1-thiophen-2-yl-ethanone. This reaction is a classic example of nucleophilic substitution at an α-haloketone.

The carbonyl group significantly influences the reaction's mechanism. It activates the adjacent carbon-halogen bond towards substitution through electron withdrawal, making the α-carbon highly electrophilic.[2] The reaction typically proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[1]

Caption: Generalized S_N2 mechanism for the core reaction.

Causality Behind Experimental Choices:

-

Stoichiometry: A key consideration is that piperazine has two nucleophilic secondary amine groups. If one equivalent of piperazine is used per equivalent of the α-haloketone, there is a risk of double alkylation, forming an undesired bis-adduct. Furthermore, the reaction liberates HBr, which will protonate the basic piperazine, rendering it non-nucleophilic. To circumvent these issues, an excess of piperazine (typically 2.5 equivalents or more) is employed. One equivalent acts as the nucleophile, while the excess serves as a base to neutralize the HBr formed, driving the reaction to completion.

-

Solvent: A polar aprotic solvent like acetonitrile or a moderately polar solvent such as ethanol is often chosen. These solvents can solvate the ions formed in the transition state without interfering with the nucleophile.

-

Temperature: The reaction is often performed at reflux to ensure a reasonable reaction rate. Progress can be monitored using Thin Layer Chromatography (TLC).

Experimental Protocols

Safety First: Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. All operations should be conducted within a certified fume hood.

Reagents and Materials

| Reagent/Material | CAS Number | Molecular Formula | M.W. ( g/mol ) | Role/Notes |

| 2-Acetylthiophene | 88-15-3 | C₆H₆OS | 126.18 | Starting Material |

| Bromine | 7726-95-6 | Br₂ | 159.81 | Brominating Agent |

| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | Solvent |

| Piperazine (Anhydrous) | 110-85-0 | C₄H₁₀N₂ | 86.14 | Nucleophile & Base |

| Ethanol (EtOH) | 64-17-5 | C₂H₆O | 46.07 | Solvent |

| Diethyl Ether | 60-29-7 | C₄H₁₀O | 74.12 | Solvent |

| Hydrochloric Acid | 7647-01-0 | HCl | 36.46 | Salt Formation |

Step 1: Synthesis of 2-Bromo-1-thiophen-2-yl-ethanone

This procedure involves the α-bromination of a ketone, a standard transformation that requires careful handling of bromine.

Protocol:

-

To a solution of 2-acetylthiophene (1.0 eq) in dichloromethane (DCM, ~5-10 mL per gram of starting material), cool the mixture to 0 °C in an ice bath.

-

Slowly add bromine (1.05 eq) dropwise to the stirred solution. The deep red-brown color of bromine should dissipate as it reacts. Maintain the temperature below 5 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until effervescence ceases.

-

Separate the organic layer. Extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2-bromo-1-thiophen-2-yl-ethanone. This product is often used in the next step without further purification.

Step 2: Synthesis of 2-(Piperazin-1-yl)-1-(thiophen-2-yl)ethan-1-one (Free Base)

This is the core nucleophilic substitution step.

Protocol:

-

Dissolve anhydrous piperazine (2.5 eq) in ethanol (~10-15 mL per gram of haloketone) in a round-bottom flask equipped with a reflux condenser.

-

To this solution, add a solution of the crude 2-bromo-1-thiophen-2-yl-ethanone (1.0 eq) in a minimal amount of ethanol.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction's progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Dissolve the resulting residue in DCM and wash with water to remove piperazine hydrobromide and excess piperazine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude free base, 2-(Piperazin-1-yl)-1-(thiophen-2-yl)ethan-1-one, typically as an oil or a low-melting solid.

Step 3: Formation of 2-Piperazin-1-yl-1-thiophen-2-yl-ethanone hydrochloride

This final step converts the free base into a more stable and easily handleable crystalline salt.

Protocol:

-

Dissolve the crude free base from Step 2 in a minimal amount of a suitable solvent, such as diethyl ether or isopropanol.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrochloric acid (1.1 eq, e.g., 2M HCl in diethyl ether or concentrated HCl) dropwise with vigorous stirring.

-

A precipitate will form immediately. Continue stirring in the ice bath for 30-60 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with cold diethyl ether to remove any non-polar impurities.

-

Dry the product under vacuum to yield 2-Piperazin-1-yl-1-thiophen-2-yl-ethanone hydrochloride as a solid. The product can be further purified by recrystallization if necessary.

Characterization and Quality Control

The identity and purity of the final product must be confirmed through standard analytical techniques.

| Analysis | Expected Results |

| Melting Point | A sharp melting point is indicative of high purity. |

| ¹H NMR | Characteristic peaks for thiophene protons, piperazine protons, and the methylene bridge protons. Integration should match the expected proton count. |

| ¹³C NMR | Resonances corresponding to all unique carbon atoms in the molecule, including the ketone carbonyl. |

| Mass Spectrometry | The molecular ion peak corresponding to the free base ([M+H]⁺) should be observed. |

| FT-IR | Characteristic absorptions for C=O (ketone), C-N, and C-S bonds, as well as N-H stretches from the protonated amine. |

Safety and Handling

Safe laboratory practice is paramount. The primary hazards associated with the reagents used in this synthesis are outlined below.

| Reagent | Hazard Class | Key Precautions |

| Bromine | Acutely Toxic, Severe Skin Corrosive, Oxidizer | Handle only in a fume hood. Wear heavy-duty gloves. Have a sodium thiosulfate quenching solution readily available in case of spills. |

| Piperazine | Corrosive, Respiratory Sensitizer | Causes severe skin burns and eye damage.[5][6] May cause allergy or asthma symptoms if inhaled.[5] Avoid inhaling dust. |

| Dichloromethane | Suspected Carcinogen, Skin/Eye Irritant | Use in a well-ventilated fume hood. Avoid prolonged skin contact. |

| Hydrochloric Acid | Corrosive | Causes severe skin burns and eye damage. Handle with care, ensuring adequate ventilation to avoid inhaling vapors. |

References

- CN106117153A - The preparation method of 2 piperazinones - Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPXCdUhv7paABoLNZFURtvWy-0d_I4sTHJVYZ9gNE_i8ObtzRsxBP0O0iij7ZAPu3t1sNYa5LLnxI8xSCym4CVGk18R6tplqpdxOVaPSqxwBrtYgqkzyAWTXWzmfx0lyVNjOExwUfPcS_YFVQ=]

- Di Sarno, V., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. [URL: https://www.mdpi.com/1420-3049/28/15/5781]

- Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride - PMC. (2026). National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10828859/]

- Gao, F., et al. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Molecules. [URL: https://www.mdpi.com/1420-3049/29/16/3739]

- Al-Omar, M. A. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6147424/]

- 1-Thiophen-2-yl-ethanone | CAS No- 88-15-3 | Simson Pharma Limited. [URL: https://www.simsonpharma.com/product/1-thiophen-2-yl-ethanone]

- US20190359606A1 - Processes for the preparation of 7-{4-[4-(1-benzothiophen-4-yl) piperazin-1-yl]butoxy}quinolin-2(1h)-one - Google Patents. [URL: https://patents.google.

- Contreras, J., et al. (2001). 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone. Acta Crystallographica Section E. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3234208/]

- Synthesis of piperazines - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/piperazines.shtm]

- Optimized structure of 1-(piperazin-1-yl)−2-(thiophen-2-yl) ethan-1-one... - ResearchGate. [URL: https://www.researchgate.

- Preparation of 2-bromo-1-(4-(substituted sulfonyl)piperazin-1-yl)ethanone (4a-c) Reagents and conditions - ResearchGate. [URL: https://www.researchgate.net/figure/Preparation-of-2-bromo-1-4-substituted-sulfonyl-piperazin-1-yl-ethanone-4a-c_fig2_324482592]

- US11299485B2 - Thiophene derivative and use thereof - Google Patents. [URL: https://patents.google.

- 2-(1-Piperazinyl)ethanol MSDS - 804312 - Merck Millipore. [URL: https://www.merckmillipore.com/INTL/en/product/msds/804312]

- Clark, J. (2023). Nucleophilic substitution - halogenoalkanes and ammonia. Chemguide. [URL: https://www.chemguide.co.uk/mechanisms/nucsub/ammonia.html]

- Al-Issa, S. A. (2021). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.1c03977]

- Thiophene synthesis - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/thiophene-synthesis.shtm]

- Safety Data Sheet - CymitQuimica. (2024). [URL: https://www.cymitquimica.com/sds/EN/F469500]

- Loftfield, R. B. (1951). The Alkaline Rearrangement of α-Haloketones. II. The Mechanism of the Faworskii Reaction. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/ja01148a088]

- Synthesis of Benzo[b]thiophene α-haloketone hydrochlorides. (2023). International Journal of Pedagogics. [URL: https://inlibrary.uz/index.php/pedagogics/article/view/28103]

- SAFETY DATA SHEET - Sigma-Aldrich. (2025). [URL: https://www.sigmaaldrich.com/US/en/sds/sigma/p45907]

- SAFETY DATA SHEET - Fisher Scientific. (2018). [URL: https://www.fishersci.com/msds?productName=AC131290050]

- Substitution Reactions of Halogenoalkanes (Cambridge (CIE) A Level Chemistry): Revision Note - Save My Exams. (2025). [URL: https://www.savemyexams.com/cie/a-level/chemistry/22/revision-notes/11-halogen-compounds/11-2-halogenoalkanes/11-2-2-substitution-reactions-of-halogenoalkanes/]

- Thiophene formation - Lawesson's reagent - ChemTube3D. [URL: https://www.chemtube3d.

- Nucleophilic Substitution of Halogenoalkanes with Ammonia, NH3 (A-level Chemistry). (2022). YouTube. [URL: https://www.youtube.

- Guerin, D., et al. (2015). Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review. Arkivoc. [URL: https://researchonline.jcu.edu.au/39665/]

- SAFETY DATA SHEET - Fisher Scientific. (2010). [URL: https://fscimage.fishersci.com/msds/18810.htm]

Sources

The Convergence of Privileged Scaffolds: A Technical Guide to the Discovery and History of Piperazine Thiophene Compounds

Introduction: The Strategic Alliance of Thiophene and Piperazine in Modern Medicinal Chemistry

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents, earning them the designation of "privileged scaffolds." Two such structures, the five-membered aromatic thiophene ring and the six-membered saturated piperazine heterocycle, have independently proven their worth in countless drug discovery campaigns. This guide delves into the synergistic combination of these two powerful moieties, exploring the historical context, scientific rationale, and key milestones in the development of piperazine thiophene compounds. We will dissect the unique chemical properties that make this pairing so advantageous, from the bioisosteric nature of thiophene to the pharmacokinetic-modulating prowess of piperazine. For researchers, scientists, and drug development professionals, this document serves as an in-depth technical resource, elucidating the causality behind experimental choices, providing detailed synthetic and analytical protocols, and grounding all claims in authoritative references.

Part 1: The Foundational Scaffolds – A Tale of Two Rings

The Serendipitous Discovery and Rise of Thiophene

This discovery was more than a chemical curiosity; it introduced a scaffold with profound implications for medicinal chemistry. Thiophene is a bioisostere of the benzene ring, meaning it has a similar size, shape, and electronic properties, allowing it to mimic phenyl groups in interactions with biological targets.[3] However, the presence of the sulfur atom introduces key differences:

-

Enhanced Receptor Interactions: The sulfur heteroatom can participate in hydrogen bonding and other non-covalent interactions, potentially increasing a molecule's binding affinity for its target receptor.[3]

-

Modulated Physicochemical Properties: The electronegativity and lone electron pairs of the sulfur atom alter the molecule's electronic distribution, influencing properties like solubility, metabolism, and metabolic stability.[3]

-

Versatile Synthetic Handle: The thiophene ring is amenable to a wide range of chemical modifications, providing medicinal chemists with multiple sites to fine-tune a compound's structure-activity relationship (SAR).[3]

Piperazine: The Pharmacokinetic Workhorse

While thiophene offers a platform for target engagement, piperazine serves as a master modulator of a drug's journey through the body. The piperazine ring, a six-membered heterocycle with two nitrogen atoms at opposite positions, is a cornerstone of drug design for several reasons:

-

Improved Solubility and Bioavailability: The two basic nitrogen atoms can be protonated at physiological pH, significantly increasing a compound's aqueous solubility. This is a critical factor for oral drug absorption and formulation.[4]

-

Structural Rigidity and Linker Capabilities: The chair conformation of the piperazine ring provides a relatively rigid scaffold that can be used to orient other pharmacophoric groups in a precise three-dimensional arrangement for optimal receptor binding.[4] It frequently serves as a linker between two key parts of a drug scaffold.[5]

-

Tunable Basicity and ADME Properties: The nitrogen atoms are versatile synthetic handles, allowing for the attachment of various substituents to fine-tune basicity (pKa), lipophilicity, and ultimately, the absorption, distribution, metabolism, and excretion (ADME) profile of the drug candidate.[2][6]

The strategic incorporation of a piperazine moiety has been a key factor in the success of drugs across numerous therapeutic areas, including antihistamines, antipsychotics, and antivirals.[7][8]

Part 2: The Convergence – Creating a Powerful Partnership

The logical and strategic decision to combine the thiophene and piperazine scaffolds stems from a desire to harness the distinct advantages of each. The thiophene moiety often serves as the core pharmacophore, responsible for high-affinity binding to the biological target, while the piperazine ring is appended to optimize the molecule's drug-like properties. This combination has been particularly fruitful in the development of agents targeting the central nervous system (CNS), where the ability to cross the blood-brain barrier and engage with specific neurotransmitter receptors is paramount.[9]

Landmark Compounds: A Historical Perspective

The journey towards complex piperazine thiophene compounds began with the development of first-generation antihistamines in the 1940s.[10] The discovery of piperazine derivatives like cyclizine and meclizine established the scaffold's utility in modulating neurotransmitter receptors, in this case, the histamine H1 receptor.[8][10] These early agents laid the groundwork for using the piperazine core to target CNS receptors.

A significant milestone was the development of Tiotidine , a potent and selective histamine H2 receptor antagonist.[10] Tiotidine features a guanidinothiazole group, but its development was part of a broader exploration of heterocyclic systems in H2 antagonists.[11] It demonstrated that thiophene-like heterocycles could be incorporated into complex structures to achieve high receptor affinity.[11] Tiotidine's primary clinical application was in inhibiting gastric acid secretion for the treatment of peptic ulcers.[12]

Perhaps the most commercially successful piperazine thiophene compound is Olanzapine (Zyprexa), an atypical antipsychotic first approved in 1996 for the treatment of schizophrenia and bipolar disorder.[13][14] Olanzapine belongs to the thienobenzodiazepine class and was developed in an effort to create a therapy with the efficacy of clozapine but without its severe hematological side effects.[15]

The genius of olanzapine's structure lies in its multi-receptor antagonist activity, a direct result of its core components:[6][16]

-

The thienobenzodiazepine core provides the framework for high-affinity binding to both dopamine D2 and serotonin 5-HT2A receptors.[15][16] The antagonism of D2 receptors in the mesolimbic pathway is crucial for reducing the positive symptoms of schizophrenia (e.g., hallucinations, delusions).[6]

-

The N-methylpiperazine moiety is critical for the compound's overall profile, contributing to its solubility and receptor interaction profile.[17]

Olanzapine's "atypical" nature stems from its rapid dissociation from D2 receptors and its higher affinity for 5-HT2A receptors, a combination that is believed to contribute to its efficacy against negative symptoms and a lower incidence of extrapyramidal side effects compared to older, "typical" antipsychotics.[6][15]

Modern Applications: Beyond the CNS

The versatility of the piperazine thiophene scaffold continues to be explored in modern drug discovery. Recent research has demonstrated its potential in other therapeutic areas, such as oncology. For instance, novel series of piperazine-tethered thiophene derivatives have been synthesized and evaluated as potent antiproliferative agents, showing significant cytotoxicity against human cancer cell lines and inhibitory activity against targets like EGFR kinase.[18]

Part 3: Synthetic Strategies and Methodologies

The creation of piperazine thiophene compounds relies on a robust toolkit of organic reactions designed to form the critical carbon-nitrogen (C-N) bond between the two scaffolds. The choice of strategy depends on the specific substitution patterns and the nature of the starting materials.

Core Synthetic Approaches

Three primary methods dominate the synthesis of N-arylpiperazines, which is often the key step in assembling these molecules:[7]

-

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is one of the most powerful and versatile methods for forming C-N bonds. It typically involves the reaction of an aryl halide (or triflate) on the thiophene ring with the piperazine nitrogen. The reaction is prized for its high functional group tolerance and broad substrate scope.[5][19]

-

Nucleophilic Aromatic Substitution (SNAr): If the thiophene ring is sufficiently electron-deficient (e.g., by the presence of electron-withdrawing groups), a direct reaction with piperazine can occur. This method is often efficient and avoids the need for a metal catalyst.[7]

-

Reductive Amination: This method can be used to attach a piperazine ring to a thiophene moiety that contains a carbonyl group (an aldehyde or ketone). The carbonyl and piperazine first form an iminium ion, which is then reduced in situ to the corresponding amine.[7]

The following diagram illustrates the general workflow for a Buchwald-Hartwig amination to couple a thiophene halide with piperazine.

Caption: General workflow for Buchwald-Hartwig amination.

Part 4: Structure-Activity Relationships and Mechanistic Insights

Decoding the SAR of Piperazine Thiophene Compounds

Understanding the structure-activity relationship (SAR) is crucial for optimizing lead compounds into clinical candidates. For piperazine thiophene derivatives, medicinal chemists systematically modify three key regions of the molecule:

-

The Thiophene Ring: Substituents on the thiophene ring can influence electronic properties, steric hindrance, and the potential for new interactions with the receptor. For example, in antipsychotic development, modifications here can fine-tune the affinity for D2 versus 5-HT2A receptors.

-

The Piperazine Ring: While often unsubstituted, substitution on the carbons of the piperazine ring can alter its conformation and rigidity, which can impact binding.

-

The Piperazine Nitrogen Substituent (N-substituent): The group attached to the second nitrogen of the piperazine ring is a major point of diversification. This substituent can be varied to explore different binding pockets on the target receptor, improve selectivity, and modulate pharmacokinetic properties. For example, in olanzapine, this is a methyl group, which is a common feature in many CNS-active piperazine compounds.

The following table summarizes the receptor binding affinities for olanzapine, highlighting its characteristic profile.

| Receptor | Olanzapine Ki (nM) | Primary Role in Schizophrenia Therapy |

| Dopamine D2 | 1.1 - 31 | Antagonism reduces positive symptoms (hallucinations, delusions) |

| Dopamine D3 | 4 - 49 | Potential role in cognitive and negative symptoms |

| Dopamine D4 | 2 - 27 | Contributes to atypical profile |

| Serotonin 5-HT2A | 4 - 25 | Antagonism linked to efficacy on negative symptoms, reduced EPS risk |

| Serotonin 5-HT2C | 1.1 - 13 | Implicated in metabolic side effects (weight gain) |

| Histamine H1 | 7 | Antagonism contributes to sedative effects and weight gain |

| Muscarinic M1 | 1.9 - 26 | Antagonism causes anticholinergic side effects (dry mouth, etc.) |

| Data compiled from multiple sources.[7][15][16] |

Signaling Pathways: The Dopamine-Serotonin Interplay

The therapeutic effect of atypical antipsychotics like olanzapine is believed to arise from its balanced antagonism of dopamine and serotonin pathways in the brain. The diagram below illustrates this simplified mechanism.

Caption: Olanzapine's dual antagonism of D2 and 5-HT2A receptors.

Part 5: Experimental Protocols

To ensure the trustworthiness and utility of this guide, this section provides detailed, self-validating experimental protocols for the synthesis and evaluation of a representative piperazine thiophene compound.

Synthesis of Olanzapine

This protocol describes the final step in the synthesis of olanzapine, the condensation of the thienobenzodiazepine intermediate with N-methylpiperazine. This method is adapted from a process patent, favoring simpler, more accessible reagents over earlier methods that used hazardous materials like TiCl4 or high-boiling solvents.[17]

Objective: To synthesize Olanzapine by reacting 4-amino-2-methyl-10H-thieno-[2,3-b][3]benzodiazepine with N-methylpiperazine.

Materials:

-

4-amino-2-methyl-10H-thieno-[2,3-b][3]benzodiazepine (1 equivalent)

-

N-methylpiperazine (3-5 equivalents)

-

2-Propanol (IPA) (sufficient volume to form a slurry)

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Heating mantle

-

Filtration apparatus (Büchner funnel)

-

Deionized water

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-amino-2-methyl-10H-thieno-[2,3-b][3]benzodiazepine (1 eq.).

-

Reagent Addition: Add 2-propanol as the solvent, followed by N-methylpiperazine (3-5 eq.).[17]

-

Heating: Heat the reaction mixture to reflux (approximately 80-120°C) with vigorous stirring.[17]

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 5-30 hours).[17]

-

Cooling and Precipitation: Once the reaction is complete, remove the heat source and allow the mixture to cool slowly to room temperature. Further cool the mixture in an ice bath to maximize precipitation.

-

Isolation: Isolate the precipitated yellow solid by vacuum filtration through a Büchner funnel.

-

Washing: Wash the solid cake with cold deionized water to remove excess N-methylpiperazine and other water-soluble impurities.

-

Drying: Dry the product under vacuum to obtain crude Olanzapine.

-

Purification (Optional): If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol.

In Vitro Biological Evaluation: Radioligand Binding Assay for D2 Receptor Affinity

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of a test compound (e.g., a novel piperazine thiophene analog) for the human dopamine D2 receptor.

Objective: To quantify the binding affinity of a test compound by measuring its ability to displace a known high-affinity radioligand from the D2 receptor.

Materials:

-

Cell membranes prepared from a cell line expressing the human D2 receptor (e.g., HEK293 or CHO cells).

-

[³H]-Spiperone (a high-affinity D2 antagonist radioligand).

-

Test Compound (dissolved in DMSO, serially diluted).

-

Haloperidol or (+)-Butaclamol (for determining non-specific binding).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/C).

-

Cell harvester.

-

Liquid scintillation counter and scintillation cocktail.

Step-by-Step Methodology:

-

Plate Setup: In a 96-well plate, add assay buffer to all wells.

-

Total Binding: To designated wells, add a known concentration of [³H]-Spiperone (typically at its Kd concentration) and an equivalent volume of DMSO (vehicle).

-

Non-Specific Binding (NSB): To another set of wells, add [³H]-Spiperone and a high concentration of an unlabeled competitor like Haloperidol (e.g., 10 µM) to saturate the receptors.[20]

-

Competitive Binding: To the remaining wells, add [³H]-Spiperone and serial dilutions of the test compound.

-

Initiate Reaction: Add the D2 receptor-containing cell membranes to all wells to start the binding reaction. The final assay volume is typically 200-250 µL.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

Termination and Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.

-

Scintillation Counting: Place the filter discs into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding).

-

Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Conclusion and Future Outlook

The strategic fusion of the thiophene and piperazine scaffolds has yielded a rich class of compounds with significant therapeutic impact, most notably in the treatment of complex CNS disorders. The history of their development, from early antihistamines to the sophisticated multi-receptor profile of olanzapine, is a testament to the power of rational drug design. By understanding the distinct roles of each moiety—thiophene as the versatile pharmacophore and piperazine as the master pharmacokinetic modulator—researchers can continue to innovate. As our understanding of disease biology deepens, the piperazine thiophene core will undoubtedly serve as a foundational template for designing next-generation therapies with enhanced potency, improved selectivity, and superior safety profiles, extending their reach into new therapeutic frontiers like oncology and beyond.

References

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). National Institutes of Health. Retrieved January 27, 2026, from [Link]

-

Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). National Institutes of Health. Retrieved January 27, 2026, from [Link]

-

Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2019). International Journal of Research & Review. Retrieved January 27, 2026, from [Link]

-

Olanzapine. (2023). StatPearls - NCBI Bookshelf. Retrieved January 27, 2026, from [Link]

-

Histamine pharmacology: from Sir Henry Dale to the 21st century. (2020). National Institutes of Health. Retrieved January 27, 2026, from [Link]

-

Novel olanzapine analogues presenting a reduced H1 receptor affinity and retained 5HT2A/D2 binding affinity ratio. (2012). National Institutes of Health. Retrieved January 27, 2026, from [Link]

-

An Evolving Role of Piperazine Moieties in Drug Design and Discovery. (2018). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Synthesis, Antiplatelet Aggregation Activity, and Molecular Modeling Study of Novel Substituted-Piperazine Analogues. (2010). ResearchGate. Retrieved January 27, 2026, from [Link]

-

New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. (2023). National Institutes of Health. Retrieved January 27, 2026, from [Link]

-

Radioligand binding assays. (2013). Bio-protocol. Retrieved January 27, 2026, from [Link]

-

Olanzapine. (n.d.). Wikipedia. Retrieved January 27, 2026, from [Link]

-

Synthesis and Dual Histamine H1 and H2 Receptor Antagonist Activity of Cyanoguanidine Derivatives. (2017). National Institutes of Health. Retrieved January 27, 2026, from [Link]

-

Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2- d ]pyrimidin-4(3 H )-one series for antiplasmodial pharmacomodulation. (2022). RSC Publishing. Retrieved January 27, 2026, from [Link]

-

Flow Synthesis of Olanzapine. (n.d.). Synfacts. Retrieved January 27, 2026, from [Link]

-

Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. (2010). University of Regensburg. Retrieved January 27, 2026, from [Link]

-

Determination of anticancer potential of a novel pharmacologically active thiosemicarbazone derivative against colorectal cancer cell lines. (2022). National Institutes of Health. Retrieved January 27, 2026, from [Link]

-

Piperazine. (n.d.). Wikipedia. Retrieved January 27, 2026, from [Link]

-

New discoveries for an old drug: A review of recent olanzapine research. (2022). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Tiotidine. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]

- Processes for the synthesis of olanzapine. (2011). Google Patents.

-

Novel olanzapine analogues presenting a reduced H1 receptor affinity and retained 5HT2A/D2 binding affinity ratio. (2012). ResearchGate. Retrieved January 27, 2026, from [Link]

-

What is the relationship between Olanzapine (generic name) and dopamine? (2024). Dr.Oracle. Retrieved January 27, 2026, from [Link]

-

Olanzapine: a serotonin-dopamine-receptor antagonist for antipsychotic therapy. (1998). PubMed. Retrieved January 27, 2026, from [Link]

-

A One Pot Process For The Preparation Of Olanzapine Intermediate. (n.d.). Quick Company. Retrieved January 27, 2026, from [Link]

-

A novel analog of olanzapine linked to sarcosinyl moiety (PGW5) demonstrates high efficacy and good safety profile in mouse models of schizophrenia. (2015). PubMed. Retrieved January 27, 2026, from [Link]

-

Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024). PubMed. Retrieved January 27, 2026, from [Link]

-

Flow synthesis of olanzapine (Zyprexa®). (2013). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. (2024). PubMed. Retrieved January 27, 2026, from [Link]

-

Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved January 27, 2026, from [Link]

-

Dopamine d2 receptor HTRF binding kinetics. (n.d.). BMG LABTECH. Retrieved January 27, 2026, from [Link]

-

Thiophene Scaffold as Prospective Central Nervous System Agent: A Review. (2018). PubMed. Retrieved January 27, 2026, from [Link]

-

Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. (2019). ACS Omega. Retrieved January 27, 2026, from [Link]

-

Synthesis of piperazines. (n.d.). Organic Chemistry Portal. Retrieved January 27, 2026, from [Link]

-

Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved January 27, 2026, from [Link]

-

Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. (2016). Biophysics Reports. Retrieved January 27, 2026, from [Link]

-

Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2020). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Eco-friendly synthesis of new olanzapine derivatives and evaluation of their anticancer potential. (2023). National Institutes of Health. Retrieved January 27, 2026, from [Link]

-

The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2024). YouTube. Retrieved January 27, 2026, from [Link]

-

The affinity of antipsychotic drugs to dopamine and serotonin 5-HT2 receptors determines their effects on prefrontal-striatal functional connectivity. (2018). PubMed. Retrieved January 27, 2026, from [Link]

-

Antipsychotic Drug Responsiveness and Dopamine Receptor Signaling; Old Players and New Prospects. (2018). National Institutes of Health. Retrieved January 27, 2026, from [Link]

-

Synthesis, biological evaluation, and molecular docking studies of novel N-substituted piperazine-tethered thiophene-3-carboxamide selenides as potent antiproliferative agents with EGFR kinase inhibitory activity. (2024). PubMed. Retrieved January 27, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Olanzapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Histamine pharmacology: from Sir Henry Dale to the 21st century - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thiophene Scaffold as Prospective Central Nervous System Agent: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scielo.br [scielo.br]

- 15. droracle.ai [droracle.ai]

- 16. Olanzapine: a serotonin-dopamine-receptor antagonist for antipsychotic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. US7863442B2 - Processes for the synthesis of olanzapine - Google Patents [patents.google.com]

- 18. Synthesis, biological evaluation, and molecular docking studies of novel N-substituted piperazine-tethered thiophene-3-carboxamide selenides as potent antiproliferative agents with EGFR kinase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. bio-protocol.org [bio-protocol.org]

A Technical Guide to Investigating the Therapeutic Potential of 2-Piperazin-1-yl-1-thiophen-2-yl-ethanone hydrochloride

Abstract

This technical guide outlines a comprehensive strategy for the preclinical evaluation of 2-Piperazin-1-yl-1-thiophen-2-yl-ethanone hydrochloride (hereafter designated Compound X), a novel chemical entity with significant therapeutic potential. Based on a structural analysis of its core pharmacophores—a piperazine ring and a thiophene moiety—this document hypothesizes that Compound X is a modulator of central nervous system (CNS) G-protein coupled receptors (GPCRs), with a primary focus on dopaminergic and serotonergic pathways. We present a structured, multi-stage experimental workflow, from initial target validation and in vitro characterization to functional cell-based assays. This guide is intended for researchers, medicinal chemists, and drug development professionals, providing detailed protocols and a robust framework for elucidating the mechanism of action and establishing the therapeutic viability of this and similar compounds.

Introduction: Rationale and Structural Hypothesis

The discovery and development of novel therapeutics is a multi-stage process that begins with the identification of promising chemical matter.[1][2] Compound X, 2-Piperazin-1-yl-1-thiophen-2-yl-ethanone hydrochloride, presents a compelling case for investigation due to its structural components, which are prevalent in numerous clinically successful drugs.[3][4]

-

The Piperazine Moiety: The piperazine ring is a six-membered heterocycle with two opposing nitrogen atoms.[5] This structure is a well-established "privileged scaffold" in medicinal chemistry, particularly for CNS-active agents.[6][7] Its presence is a hallmark of drugs targeting dopamine (e.g., antipsychotics) and serotonin (e.g., antidepressants, anxiolytics) receptors.[4][7] The nitrogen atoms of the piperazine ring can engage in critical hydrogen bonding and ionic interactions within receptor binding pockets, and the overall rigidity and polar surface area of the ring contribute to favorable pharmacokinetic properties, such as improved water solubility and oral bioavailability.[5]

-

The Thiophene Moiety: Thiophene is a five-membered aromatic heterocycle containing a sulfur atom. It is considered a bioisostere of the benzene ring and is found in a wide array of approved pharmaceuticals.[3] Thiophene derivatives exhibit diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[8] In the context of CNS drugs, the thiophene ring can influence receptor affinity and selectivity through various molecular interactions.

Based on these structural precedents, the primary hypothesis of this guide is that Compound X functions as a modulator of monoamine GPCRs, specifically the Dopamine D2 (D2R) and Serotonin 2A (5-HT2A) receptors. These receptors are critical targets in the treatment of psychosis, depression, and other neuropsychiatric disorders.[9][10] This guide will lay out a systematic, evidence-based workflow to test this hypothesis.

Proposed Primary Targets and Mechanistic Rationale

Dopamine D2 Receptor (D2R)

The D2R is a Gαi/o-coupled receptor, meaning its activation inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[11] It plays a pivotal role in motor control, motivation, and reward.[12] Antagonism of the D2R is a cornerstone of antipsychotic drug action.[9] Given the structural similarities of the piperazine moiety to known D2R ligands, it is plausible that Compound X exhibits antagonistic activity at this receptor.

Serotonin 2A Receptor (5-HT2A)

The 5-HT2A receptor is a Gαq/11-coupled receptor.[13][14] Its activation stimulates phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG).[14][15] This signaling cascade leads to the release of calcium from intracellular stores.[14] The 5-HT2A receptor is implicated in a wide range of functions, including perception, cognition, and mood.[10] Atypical antipsychotics often exhibit antagonist or inverse agonist activity at the 5-HT2A receptor, which is thought to contribute to their improved side-effect profile compared to typical antipsychotics.[13]

The following diagram illustrates the canonical signaling pathways for our primary hypothesized targets.

Figure 1: Hypothesized GPCR signaling pathways for Compound X.

Experimental Validation Workflow

A phased approach is essential for systematically evaluating the therapeutic potential of Compound X.[1][16] The workflow is designed to first establish target engagement and then to characterize the functional consequences of that engagement.[17]

Figure 2: Phased experimental workflow for Compound X evaluation.

Phase 1: Radioligand Binding Assays

The initial and most critical step is to determine if Compound X physically interacts with the hypothesized receptors.[18] Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a specific receptor.[19]

Objective: To determine the binding affinity (Ki) of Compound X for human D2R and 5-HT2A receptors.

Methodology: Competitive Radioligand Binding Assay [20][21]

-

Receptor Preparation: Prepare cell membrane homogenates from a stable cell line overexpressing the human D2R or 5-HT2A receptor. Protein concentration should be determined using a standard method like the BCA assay.

-

Assay Setup: The assay is performed in a 96-well plate format.[20]

-

To each well, add:

-

Receptor membrane preparation.

-

A fixed concentration of a specific radioligand (e.g., [³H]-Spiperone for D2R, [³H]-Ketanserin for 5-HT2A).

-

Increasing concentrations of unlabeled Compound X (typically from 10⁻¹¹ M to 10⁻⁵ M).

-

-

-

Incubation: Incubate the plates at a specified temperature (e.g., 30°C) for a sufficient time (e.g., 60 minutes) to reach binding equilibrium.[20]

-

Separation: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters (e.g., GF/C filters presoaked in polyethyleneimine).[22]

-

Detection: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.[20] The radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is quantified using a scintillation counter.[22]

-

Data Analysis:

-

Non-specific binding is determined in the presence of a high concentration of a known, non-radioactive ligand.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of Compound X to generate a competition curve.

-

The IC50 (the concentration of Compound X that displaces 50% of the radioligand) is determined by non-linear regression.

-

The Ki (inhibition constant), a true measure of affinity, is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[20]

-

Anticipated Data & Interpretation:

The results of these assays will provide the first quantitative measure of Compound X's affinity for its putative targets. A low nanomolar Ki value would indicate high-affinity binding and warrant progression to functional assays.

| Hypothetical Data: Radioligand Binding | Dopamine D2 Receptor | Serotonin 5-HT2A Receptor |

| Radioligand | [³H]-Spiperone | [³H]-Ketanserin |

| Compound X IC50 (nM) | 15.2 | 8.9 |

| Compound X Ki (nM) | 7.8 | 4.1 |

Table 1: Example of anticipated binding affinity data for Compound X.

Phase 2: In Vitro Functional Assays

Once binding is confirmed, the next step is to determine the functional consequence of that binding. Does Compound X act as an agonist (activating the receptor), an antagonist (blocking the receptor), or an inverse agonist (reducing basal receptor activity)?[23]

Objective: To characterize the functional activity of Compound X at D2R and 5-HT2A receptors by measuring second messenger levels.

Methodology 1: cAMP Accumulation Assay (for D2R) [24][25]

This assay measures the inhibition of adenylyl cyclase activity, the hallmark of Gαi-coupled receptor activation.[26][27]

-

Cell Culture: Use a cell line (e.g., CHO or HEK293) stably expressing the human D2R.

-

Assay Setup:

-

Plate cells in a 96- or 384-well format.

-

Pre-treat cells with Compound X at various concentrations.

-

Stimulate the cells with an adenylyl cyclase activator, such as forskolin, in the presence of a D2R agonist (e.g., quinpirole).

-

-

Lysis and Detection: After incubation, lyse the cells to release intracellular cAMP. The amount of cAMP is quantified using a competitive immunoassay format, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.[27]

-

Data Analysis: Plot the cAMP levels against the log concentration of Compound X. An antagonist will reverse the agonist-induced decrease in cAMP in a dose-dependent manner.

Methodology 2: Calcium Flux Assay (for 5-HT2A)

This assay measures the increase in intracellular calcium, the result of Gαq-coupled receptor activation.[23]

-

Cell Culture: Use a cell line (e.g., CHO or HEK293) stably expressing the human 5-HT2A receptor.

-

Assay Setup:

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Pre-treat the cells with various concentrations of Compound X.

-

Stimulate the cells with a 5-HT2A agonist (e.g., serotonin or α-methyl-5-HT).

-

-

Detection: Measure the change in fluorescence intensity over time using a plate reader (e.g., FLIPR - Fluorescent Imaging Plate Reader). The peak fluorescence corresponds to the maximum calcium release.

-

Data Analysis: Plot the fluorescence signal against the log concentration of Compound X. An antagonist will block the agonist-induced calcium flux in a dose-dependent manner.

Anticipated Data & Interpretation:

These functional assays will define the pharmacological profile of Compound X. If it demonstrates potent antagonism at both receptors, it would align with the profile of an atypical antipsychotic agent.

| Hypothetical Data: Functional Assays | D2R (cAMP Assay) | 5-HT2A (Calcium Flux Assay) |

| Mode of Action | Antagonist | Antagonist |

| IC50 (nM) | 25.6 | 12.3 |

Table 2: Example of anticipated functional activity data for Compound X.

Future Directions: Advancing to Preclinical Models

Should Compound X demonstrate a promising in vitro profile (i.e., high-affinity binding and potent functional antagonism at D2R and 5-HT2A), the subsequent steps in the drug discovery pipeline would involve:[28]

-

Selectivity Profiling: Testing Compound X against a broad panel of other receptors, ion channels, and enzymes to assess its target selectivity and identify potential off-target liabilities.

-

In Vitro ADME/Tox: Evaluating its metabolic stability, cell permeability, and potential for cytotoxicity in cell-based models.[2]

-

In Vivo Pharmacokinetics and Efficacy: Progressing to animal models to determine the compound's pharmacokinetic profile (absorption, distribution, metabolism, and excretion) and to test its efficacy in relevant behavioral models of psychosis or other CNS disorders.[28]

Conclusion

This technical guide provides a hypothesis-driven framework for the initial characterization of 2-Piperazin-1-yl-1-thiophen-2-yl-ethanone hydrochloride. By leveraging established knowledge of its core pharmacophores, we have identified the D2 and 5-HT2A receptors as high-probability therapeutic targets. The detailed, phased experimental workflow described herein offers a robust and efficient path to validate these targets, elucidate the compound's mechanism of action, and build a comprehensive data package to support its advancement as a potential therapeutic candidate for neuropsychiatric disorders.

References

-

Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

-

The medicinal chemistry of piperazines: A review. (n.d.). Scilit. Retrieved January 27, 2026, from [Link]

-

Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2018). PubMed. Retrieved January 27, 2026, from [Link]

-

cAMP assays in GPCR drug discovery. (2017). PubMed. Retrieved January 27, 2026, from [Link]

-

Drug Discovery Workflow - What is it?. (n.d.). Vipergen. Retrieved January 27, 2026, from [Link]

-

Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved January 27, 2026, from [Link]

-

1-(Piperazin-1-yl)ethanone hydrochloride. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2023). National Institutes of Health. Retrieved January 27, 2026, from [Link]

-

5-HT2A receptor. (n.d.). Wikipedia. Retrieved January 27, 2026, from [Link]

-

Biochemistry, Dopamine Receptors. (2023). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

-

GPCR Functional Assays, Understanding On/Off-target Activity. (n.d.). Eurofins Discovery. Retrieved January 27, 2026, from [Link]

-

Radioligand binding methods: practical guide and tips. (2012). PubMed. Retrieved January 27, 2026, from [Link]

-

Drug Discovery and Development Process. (n.d.). PPD. Retrieved January 27, 2026, from [Link]

-

Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. (2014). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

-

Everything we know about the 5-HT2A (serotonin) receptor. (2022). REPROCELL. Retrieved January 27, 2026, from [Link]

-

In Vitro Pharmacology - Drug Discovery & Development. (n.d.). QIMA Life Sciences. Retrieved January 27, 2026, from [Link]

-

Radioligand Binding Assay. (n.d.). Gifford Bioscience. Retrieved January 27, 2026, from [Link]

-

Dopamine receptor D2. (n.d.). Wikipedia. Retrieved January 27, 2026, from [Link]

-

Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways. (2013). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

-

Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. (2016). Biophysics Reports. Retrieved January 27, 2026, from [Link]

-

(PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). ResearchGate. Retrieved January 27, 2026, from [Link]

-

The Drug Discovery Process: What Is It and Its Major Steps. (n.d.). Biobide. Retrieved January 27, 2026, from [Link]

-

Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. (2022). MDPI. Retrieved January 27, 2026, from [Link]

-

Dopamine D2 Receptors and Its Downstream Signaling in Compulsive Eating. (2023). MDPI. Retrieved January 27, 2026, from [Link]

-

Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. (2024). National Institutes of Health. Retrieved January 27, 2026, from [Link]

-

The role of serotonin 5-HT2A receptors in memory and cognition. (2015). Frontiers in Pharmacology. Retrieved January 27, 2026, from [Link]

-

cAMP Accumulation Assay. (n.d.). Creative BioMart. Retrieved January 27, 2026, from [Link]

-

The signaling pathway of dopamine D2 receptor (D2R) activation using normal mode analysis (NMA) and the construction of pharmacophore models for D2R ligands. (2020). Taylor & Francis Online. Retrieved January 27, 2026, from [Link]

-

Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. (2022). PubMed. Retrieved January 27, 2026, from [Link]

-

Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. (2022). MDPI. Retrieved January 27, 2026, from [Link]

Sources

- 1. blog.biobide.com [blog.biobide.com]

- 2. Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The medicinal chemistry of piperazines: A review | Scilit [scilit.com]

- 6. researchgate.net [researchgate.net]

- 7. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Dopamine receptor D2 - Wikipedia [en.wikipedia.org]

- 10. Frontiers | The role of serotonin 5-HT2A receptors in memory and cognition [frontiersin.org]

- 11. mdpi.com [mdpi.com]

- 12. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 14. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Drug Discovery Workflow - What is it? [vipergen.com]

- 17. In Vitro Pharmacology - Drug Discovery & Development [qima-lifesciences.com]

- 18. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. biophysics-reports.org [biophysics-reports.org]

- 20. giffordbioscience.com [giffordbioscience.com]

- 21. giffordbioscience.com [giffordbioscience.com]

- 22. revvity.co.jp [revvity.co.jp]

- 23. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 24. cAMP assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

- 26. cAMP-Glo™ Assay [worldwide.promega.com]

- 27. resources.revvity.com [resources.revvity.com]

- 28. ppd.com [ppd.com]

"2-Piperazin-1-yl-1-thiophen-2-yl-ethanone hydrochloride" physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and analytical characterization of 2-Piperazin-1-yl-1-thiophen-2-yl-ethanone hydrochloride (CAS No. 1172955-30-4). As a molecule incorporating both a thiophene and a piperazine moiety, this compound is of significant interest to the medicinal chemistry community. The piperazine ring is a well-known pharmacophore that can improve aqueous solubility and bioavailability, while the thiophene ring is a versatile aromatic system present in numerous pharmaceuticals.[1][2] This document is intended to serve as a valuable resource for researchers engaged in the synthesis, evaluation, and application of this and related chemical entities.

Core Chemical and Physical Properties

Precise experimental data for 2-Piperazin-1-yl-1-thiophen-2-yl-ethanone hydrochloride is not extensively reported in publicly available literature. However, based on its chemical structure and data from closely related analogues, we can establish a reliable profile of its expected properties.

Structural and Molecular Data

The fundamental characteristics of the molecule are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 2-(piperazin-1-yl)-1-(thiophen-2-yl)ethan-1-one hydrochloride | N/A |

| CAS Number | 1172955-30-4 | N/A |

| Molecular Formula | C₁₀H₁₅ClN₂OS | N/A |

| Molecular Weight | 246.76 g/mol | N/A |

| Canonical SMILES | C1CSCC1C(=O)CN2CCNCC2.Cl | N/A |

Physicochemical Properties (Predicted and Inferred)

The following properties are estimated based on the compound's structure and data from related molecules such as 1-(piperazin-1-yl)ethanone hydrochloride and 1-thiophen-2-yl-ethanone.[3]

| Property | Predicted Value/Observation | Rationale/Related Compound Data |

| Appearance | White to off-white solid | Hydrochloride salts of similar amines are typically crystalline solids. |

| Melting Point | Expected to be >150 °C | The hydrochloride salt form generally increases the melting point compared to the free base. |

| Solubility | Soluble in water and polar organic solvents (e.g., methanol, ethanol). | The presence of the piperazinium hydrochloride moiety significantly enhances aqueous solubility. |

| Stability | Stable under standard laboratory conditions. May be sensitive to strong bases and oxidizing agents. | The piperazine and thiophene rings are generally stable, but the ketone and amine functionalities can undergo characteristic reactions. |

Synthesis and Purification

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from commercially available 2-acetylthiophene:

-

Halogenation: Bromination of 2-acetylthiophene to yield 2-bromo-1-(thiophen-2-yl)ethanone.

-

Nucleophilic Substitution: Reaction of 2-bromo-1-(thiophen-2-yl)ethanone with an excess of piperazine to form the free base, 2-(piperazin-1-yl)-1-(thiophen-2-yl)ethanone.

-

Salt Formation: Treatment of the free base with hydrochloric acid to precipitate the desired hydrochloride salt.

The use of an excess of piperazine in the second step is crucial to prevent the di-alkylation of piperazine as a significant side product.

Caption: Proposed synthesis of 2-Piperazin-1-yl-1-thiophen-2-yl-ethanone hydrochloride.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative procedure and should be optimized for specific laboratory conditions.

Step 1: Synthesis of 2-bromo-1-(thiophen-2-yl)ethanone

-

Dissolve 2-acetylthiophene (1.0 eq) in a suitable solvent such as diethyl ether or chloroform in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of bromine (1.0 eq) in the same solvent to the cooled solution with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-bromo-1-(thiophen-2-yl)ethanone, which can be used in the next step without further purification or purified by column chromatography.

Step 2: Synthesis of 2-(piperazin-1-yl)-1-(thiophen-2-yl)ethanone (Free Base)

-

In a separate flask, dissolve piperazine (4.0 eq) in a suitable solvent like acetonitrile or ethanol. The large excess minimizes the formation of the di-substituted product.

-

Add a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.5 eq) to the piperazine solution.

-

Slowly add a solution of 2-bromo-1-(thiophen-2-yl)ethanone (1.0 eq) in the same solvent to the piperazine solution at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) for 12-24 hours, monitoring by TLC.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Partition the residue between dichloromethane and water.

-

Separate the organic layer, and wash it with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude free base.

-

Purify the crude product by column chromatography on silica gel.

Step 3: Formation of 2-Piperazin-1-yl-1-thiophen-2-yl-ethanone hydrochloride

-

Dissolve the purified free base in a minimal amount of a suitable solvent such as diethyl ether or ethyl acetate.

-

Slowly add a solution of hydrochloric acid in ether or a solution of HCl gas in a suitable solvent, with stirring.

-

The hydrochloride salt should precipitate out of the solution.

-

Collect the solid by filtration, wash with cold solvent, and dry under vacuum to obtain the final product.

Analytical Characterization

A comprehensive characterization of the synthesized compound is essential to confirm its identity and purity. The following analytical techniques are recommended.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the thiophene ring protons (in the aromatic region), the methylene protons adjacent to the ketone and the piperazine ring, and the protons of the piperazine ring. The integration of these signals should correspond to the number of protons in the structure.

-

¹³C NMR: The carbon NMR spectrum should display signals for the carbonyl carbon, the carbons of the thiophene ring, and the carbons of the piperazine ring.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the ketone carbonyl (C=O) stretching vibration, typically in the range of 1660-1680 cm⁻¹. Other characteristic peaks would include C-H stretching of the aromatic and aliphatic groups, and N-H stretching from the protonated piperazine.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent peak for the molecular ion of the free base [M+H]⁺.

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the final compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with an additive like trifluoroacetic acid or formic acid) would be a suitable starting point for method development.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for purity assessment, although derivatization might be necessary for this non-volatile hydrochloride salt. Analysis of the free base by GC-MS would be more straightforward.

Potential Applications and Biological Relevance

The structural motifs within 2-Piperazin-1-yl-1-thiophen-2-yl-ethanone hydrochloride suggest its potential as a valuable building block in drug discovery. Piperazine derivatives are known to exhibit a wide range of biological activities, including but not limited to CNS, antimicrobial, and anticancer effects.[1] Thiophene-containing compounds are also prevalent in medicinal chemistry, with applications as anti-inflammatory and anticancer agents.[2][4]

The combination of these two pharmacophores in a single molecule makes it an interesting candidate for screening in various biological assays, particularly those targeting kinases, G-protein coupled receptors, and ion channels. Further derivatization of the secondary amine in the piperazine ring could lead to the generation of a library of compounds for structure-activity relationship (SAR) studies.

Caption: Interrelationship of structural features and potential applications.

Safety and Handling

As with any chemical compound, 2-Piperazin-1-yl-1-thiophen-2-yl-ethanone hydrochloride should be handled with appropriate safety precautions. A comprehensive review of the Safety Data Sheet (SDS) is recommended before use. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Handling should be performed in a well-ventilated area or a fume hood.

Conclusion

2-Piperazin-1-yl-1-thiophen-2-yl-ethanone hydrochloride is a chemical entity with significant potential for application in drug discovery and development. While detailed experimental data is sparse in the public domain, this guide provides a robust framework for its synthesis, characterization, and potential utility, based on sound chemical principles and data from analogous structures. It is our hope that this document will facilitate further research and exploration of this promising molecule.

References

- Lai, L. L., Wang, E., & Luh, B. J. (2001). A simple and efficient one-pot synthesis of N-aroylpiperazines. Synthesis, 2001(03), 361-363.

- Rathi, E., & Singh, J. (Year). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. (Note: A specific year was not provided in the search result).

- Cochran, B. M., & Michael, F. E. (2008). A Modular, Diastereoselective Synthesis of 2,6-Disubstituted Piperazines. Organic Letters, 10(2), 329-332.

- Reilly, S. W., & Mach, R. H. (2016). A Facile and Scalable Synthesis of Arylpiperazines via Palladium-Catalyzed Amination under Aerobic Conditions. Organic Letters, 18(20), 5272-5275.

- Gueret, R., Pelinski, L., Bousquet, T., Sauthier, M., Ferey, V., & Bigot, A. (2020). Visible-Light-Promoted Decarboxylative Annulation for the Synthesis of 2-Substituted Piperazines. Organic Letters, 22(13), 5157-5162.

- Huang, J., Xu, W., Xie, H., & Li, S. (2012). A Practical and Efficient Synthesis of N-Tosylpiperazine Derivatives. The Journal of Organic Chemistry, 77(17), 7506-7511.

- Nalikezhathu, A., Tam, A., Cherepakhin, V., Do, V. K., & Williams, T. J. (2023). Ruthenium-Catalyzed Diol-Diamine Coupling for the Synthesis of Piperazines and Diazepanes. Organic Letters, 25(10), 1754-1759.

-

National Center for Biotechnology Information. (n.d.). 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone. PubChem. Retrieved from [Link]

- Lee, A., et al. (2025). Synthesis and Polymerization of Thiophene-Bearing 2-Oxazolines and 2-Oxazines. Macromolecular Rapid Communications.

-

MDPI. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Molecules. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-(Piperazin-1-yl)ethanone hydrochloride. PubChem. Retrieved from [Link]

- Google Patents. (n.d.). Thiophene derivative and use thereof.

-

ResearchGate. (n.d.). Optimized structure of 1-(piperazin-1-yl)−2-(thiophen-2-yl) ethan-1-one.... Retrieved from [Link]

-

ResearchGate. (n.d.). Preparation of 2-bromo-1-(4-(substituted sulfonyl)piperazin-1-yl)ethanone (4a-c). Retrieved from [Link]

-

MDPI. (n.d.). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-(Thiophen-2-yl)piperidine. PubChem. Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Thienothiophenes. Part 2.1 Synthesis, metallation and bromine→lithium exchange reactions of thieno[3,2-b]thiophene and its polybromo derivatives. Retrieved from [Link]

-

MDPI. (n.d.). Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. Molecules. Retrieved from [Link]

Sources

Methodological & Application

Leveraging "2-Piperazin-1-yl-1-thiophen-2-yl-ethanone hydrochloride" as a Covalent Chemical Probe for Target Deconvolution in Proteomics

An Application Note and Protocol Guide for Proteomics Research

Introduction: Unveiling Protein Targets with Covalent Probes

The identification of protein targets for small molecules is a cornerstone of modern drug discovery and chemical biology.[1][2] Phenotypic screening can reveal compounds with interesting biological effects, but understanding their mechanism of action requires pinpointing their molecular targets. Chemical proteomics, particularly the use of covalent chemical probes, offers a powerful strategy for this purpose.[3][4] Covalent probes are designed to form a stable, irreversible bond with their protein targets, which facilitates their enrichment and identification from complex biological mixtures.[5] This application note outlines a hypothetical framework for the use of a modified form of "2-Piperazin-1-yl-1-thiophen-2-yl-ethanone hydrochloride" as a novel covalent probe for proteomics research.

While the parent compound is not inherently reactive, its scaffold provides a versatile starting point for chemical modification. For the purposes of this guide, we will refer to our modified, probe-enabled compound as PTE-Probe . The design of PTE-Probe incorporates two key features: an electrophilic "warhead" to enable covalent bonding and a bioorthogonal handle for downstream applications.[6][7]

Probe Design and Mechanism of Action

The core structure of 2-Piperazin-1-yl-1-thiophen-2-yl-ethanone is modified to create PTE-Probe. A terminal alkyne group is added to the piperazine ring, serving as a bioorthogonal handle for "click" chemistry.[3] More importantly, an acrylamide group is incorporated to act as a soft electrophile, or "warhead." This warhead is designed to react with nucleophilic amino acid residues, such as cysteine, within the binding pocket of a target protein.[5][6]

The proposed mechanism of action involves a Michael addition reaction between the acrylamide warhead of PTE-Probe and the thiol group of a cysteine residue on the target protein. This forms a stable covalent bond, effectively "tagging" the protein for subsequent identification. The selectivity of the probe is determined by the reversible binding affinity of the parent scaffold to the protein, which brings the reactive warhead into proximity with the nucleophilic residue.[8]